3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide
Description
3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, combines the furan ring with a naphthalene moiety, potentially enhancing its biological activity and making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
3-methyl-N-naphthalen-1-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-10-19-15(11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXARCAHTFCSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide can be achieved through several synthetic routes. One common method involves the reaction of 3-Methyl-furan-2-carboxylic acid with naphthalen-1-ylamine under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.
Mechanism of Action
The mechanism of action of 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide involves its interaction with specific molecular targets. The furan ring and naphthalene moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific biological system being studied .
Comparison with Similar Compounds
3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide can be compared with other furan derivatives such as:
2-Furoic acid: Known for its antibacterial properties.
Furan-2,5-dicarboxylic acid: Used in the production of bio-based plastics.
Furfural: A platform chemical derived from biomass, used in the synthesis of various chemicals.
The uniqueness of 3-Methyl-furan-2-carboxylic acid naphthalen-1-ylamide lies in its combined furan and naphthalene structure, which may enhance its biological activity and make it a valuable compound for further research and development.
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